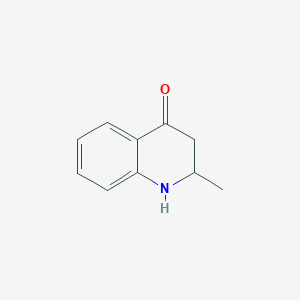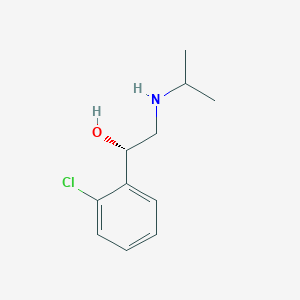
Clorprenaline, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clorprenaline, (S)- is a chemical compound known for its role as a beta-adrenergic agonist. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects . The compound has the chemical formula C11H17Cl2NO and is characterized by its ability to relax smooth muscle tissue in the bronchi, thereby improving airflow to the lungs .
Vorbereitungsmethoden
The synthesis of Clorprenaline, (S)- involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with isopropylamine to form 1-(2-chlorophenyl)-2-isopropylaminoethanol . This intermediate is then subjected to further reactions to yield the final product, Clorprenaline, (S)-. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
Clorprenaline, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Clorprenaline, (S)- has a wide range of scientific research applications:
Wirkmechanismus
Clorprenaline, (S)- functions as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors in the smooth muscle cells of the bronchi . Upon binding to these receptors, it activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in decreased intracellular calcium levels. This decrease in calcium levels causes relaxation of the smooth muscle fibers, leading to bronchodilation and improved airflow .
Vergleich Mit ähnlichen Verbindungen
Clorprenaline, (S)- is often compared with other beta-adrenergic agonists such as salbutamol, terbutaline, and isoproterenol. While all these compounds share similar mechanisms of action, Clorprenaline, (S)- is unique in its specific binding affinity and selectivity for beta-2 adrenergic receptors . This selectivity reduces the likelihood of cardiovascular side effects, making it a preferred choice for treating respiratory conditions .
Similar compounds include:
Salbutamol: Another beta-2 adrenergic agonist used for bronchodilation.
Terbutaline: Known for its use in treating asthma and bronchospasm.
Isoproterenol: A non-selective beta-adrenergic agonist with broader applications but more side effects.
Clorprenaline, (S)-’s unique properties and selective action make it a valuable compound in both research and clinical settings.
Eigenschaften
CAS-Nummer |
29261-25-4 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.7 g/mol |
IUPAC-Name |
(1S)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
SSMSBSWKLKKXGG-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)NC[C@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Kanonische SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


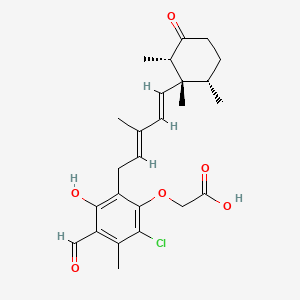

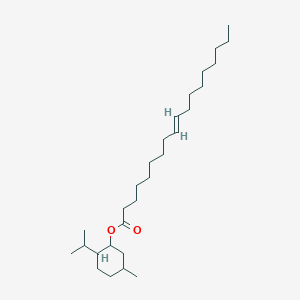
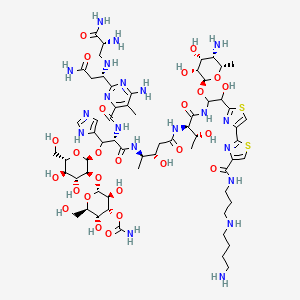
![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)
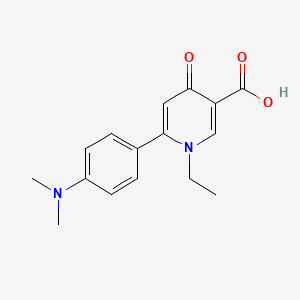
![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)
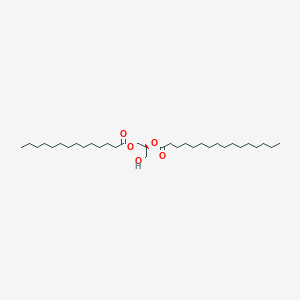
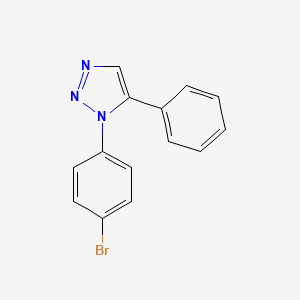
![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)
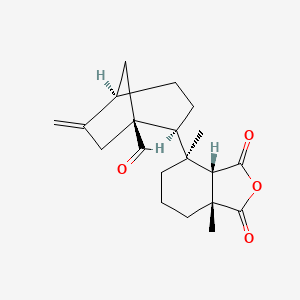
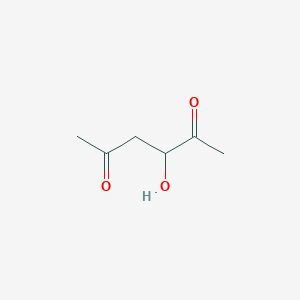
![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)
